molecular formula C17H20N6O2 B2655640 N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)furan-2-carboxamide CAS No. 1172390-52-1

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)furan-2-carboxamide

Cat. No.: B2655640
CAS No.: 1172390-52-1
M. Wt: 340.387
InChI Key: BEARSZTVMBBNFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)furan-2-carboxamide is a synthetic chemical compound designed for pharmaceutical and biochemical research. Its structure incorporates a pyrazole ring linked to a pyrimidine scaffold, a feature common in many biologically active molecules. Pyrazole derivatives are a pharmacologically important class of compounds known to exhibit a wide spectrum of biological activities, as documented in scientific literature . These activities often include acting as anti-inflammatory, anticancer, antibacterial, and antiviral agents, making the pyrazole core a valuable template in medicinal chemistry . The specific combination of the 3,5-dimethyl-1H-pyrazole unit with the 2-methylpyrimidine and furan-2-carboxamide groups in this molecule suggests potential for investigation as a key intermediate or a novel chemical entity in drug discovery projects. Researchers can leverage this compound to explore new therapeutic avenues, study structure-activity relationships (SAR), or develop targeted inhibitors. This product is intended for laboratory research purposes by qualified professionals. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-[[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]amino]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2/c1-11-9-12(2)23(22-11)16-10-15(20-13(3)21-16)18-6-7-19-17(24)14-5-4-8-25-14/h4-5,8-10H,6-7H2,1-3H3,(H,19,24)(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEARSZTVMBBNFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=NC(=C2)NCCNC(=O)C3=CC=CO3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling and subsequent functionalization to introduce the furan-2-carboxamide moiety. Common reagents used in these steps include various amines, carboxylic acids, and coupling agents under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure efficient and selective transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound shares a pyrimidine core with several patented and clinically approved molecules (Table 1). Key distinctions lie in substituent groups, which influence pharmacokinetic and pharmacodynamic properties.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Pharmacological Target Reference
N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)furan-2-carboxamide Pyrimidine 3,5-Dimethylpyrazole, furan carboxamide ~414 (calculated) Kinase (inferred)
(4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide (EP 4,374,877) Pyrrolopyridazine-pyrimidine hybrid Trifluoromethylphenyl, morpholine-ethoxy ~750 (estimated) Kinase inhibitor (e.g., JAK/STAT)
Dasatinib (CAS-302962-49-8) Thiazole-pyrimidine hybrid 2-Chloro-6-methylphenyl, hydroxyethylpiperazine 488.00 BCR-ABL kinase (antineoplastic)
Functional Group Impact
  • Pyrazole vs. Cyano/Morpholine Groups: The 3,5-dimethylpyrazole in the target compound may enhance metabolic stability compared to the cyano group in EP 4,374,877, which could increase electrophilicity and reactivity risks. The morpholine-ethoxy group in the latter improves aqueous solubility, a feature absent in the furan carboxamide .
  • Furan vs.
Pharmacological Implications
  • Kinase Inhibition : Dasatinib’s clinical success underscores pyrimidine-based scaffolds in kinase targeting. The target compound’s pyrazole substituent may confer unique selectivity for kinases like CDK or FLT3, though experimental validation is needed .
  • Solubility and Bioavailability : The trifluoromethyl and morpholine groups in EP 4,374,877 enhance lipophilicity and solubility, respectively, whereas the furan carboxamide in the target compound may limit oral bioavailability due to lower polarity .

Research Findings and Limitations

  • Preclinical Data : Analogous compounds (e.g., Dasatinib) demonstrate pyrimidine derivatives’ efficacy in oncology, but the target compound’s specific activity remains unverified .
  • Patent Landscape: EP 4,374,877 highlights the therapeutic relevance of pyrimidine hybrids, suggesting competitive innovation in kinase inhibitor design .

Biological Activity

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article aims to synthesize existing knowledge regarding its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

PropertyValue
Molecular FormulaC15H19N5O2
Molecular Weight299.35 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily linked to its interactions with various cellular pathways. It is believed to exert its effects through:

  • Inhibition of Kinases : Similar compounds have shown significant inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Anti-inflammatory Properties : Pyrazole derivatives have been noted for their anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit notable anticancer properties. For instance, derivatives containing the pyrazole moiety have been evaluated against various cancer cell lines, showing promising results.

Compound NameCell LineIC50 (µM)
N-(2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl)benzo[b]thiophene-2-carboxamideA5490.28
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHepG20.74
1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazoleNCI-H46048

These findings suggest that this compound may possess similar anticancer properties.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For example, compounds similar to this compound were shown to reduce levels of inflammatory markers in vitro.

Case Studies

A recent study focused on a series of pyrazole derivatives, including those structurally related to the compound . The study evaluated their effects on various cancer cell lines and inflammatory responses:

  • Study on Anticancer Efficacy :
    • Objective : To evaluate the cytotoxic effects on MCF7 and A549 cell lines.
    • Results : Compounds exhibited IC50 values ranging from 0.28 µM to 3.79 µM, indicating potent anticancer activity.
  • Study on Anti-inflammatory Effects :
    • Objective : To assess the inhibition of pro-inflammatory cytokines.
    • Results : Significant reductions in TNF-alpha and IL-6 levels were observed with certain pyrazole derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.